molecular formula C11H8N2O2 B13210281 2,4-Dihydroxy-5-methylquinoline-3-carbonitrile

2,4-Dihydroxy-5-methylquinoline-3-carbonitrile

Cat. No.: B13210281
M. Wt: 200.19 g/mol
InChI Key: QMYOMWCJSYOYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-5-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₁H₈N₂O₂ This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-5-methylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

2,4-Dihydroxy-5-methylquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Another quinoline derivative with similar biological activities.

    2,4-Dihydroxyquinoline: Lacks the methyl and nitrile groups but shares the core quinoline structure.

    5-Methylquinoline: Similar structure but without the hydroxyl and nitrile groups.

Uniqueness

2,4-Dihydroxy-5-methylquinoline-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wider range of chemical modifications and applications compared to other quinoline derivatives.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4-hydroxy-5-methyl-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2O2/c1-6-3-2-4-8-9(6)10(14)7(5-12)11(15)13-8/h2-4H,1H3,(H2,13,14,15)

InChI Key

QMYOMWCJSYOYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C(=C2O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.